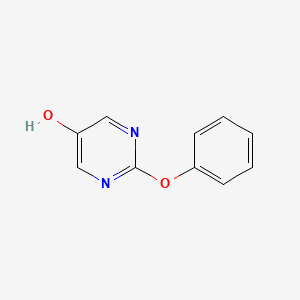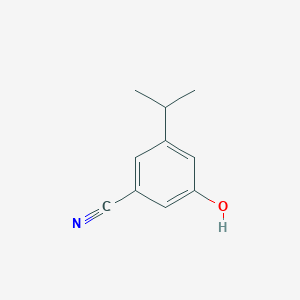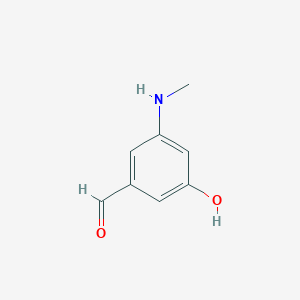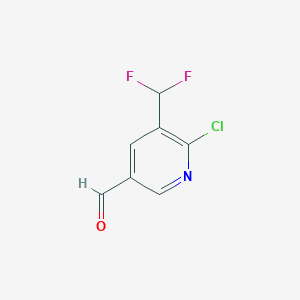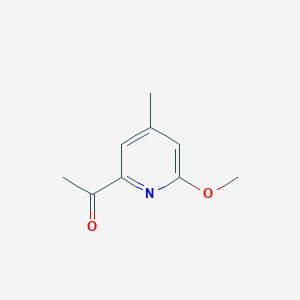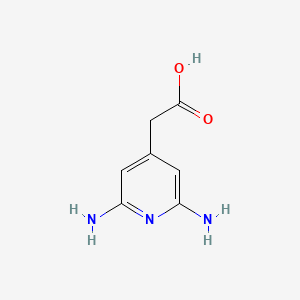
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include an acetylamino group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Sulfonylation: Finally, the acetylamino compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-sulfonyl Fluoride: Similar structure but with a fluoride group instead of a chloride group.
Pyridine-2-sulfonyl Bromide: Contains a bromide group instead of a chloride group.
4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Lacks the acetylamino group.
Uniqueness
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of the acetylamino group, which can participate in additional chemical reactions and interactions. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C8H6ClF3N2O3S |
|---|---|
Poids moléculaire |
302.66 g/mol |
Nom IUPAC |
6-acetamido-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3N2O3S/c1-4(15)13-6-2-5(8(10,11)12)3-7(14-6)18(9,16)17/h2-3H,1H3,(H,13,14,15) |
Clé InChI |
SKOMMNDEGIFHJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


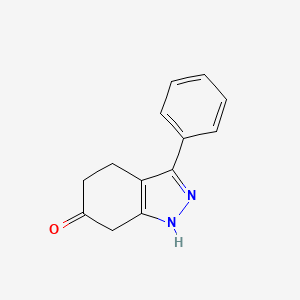

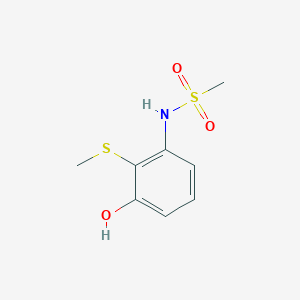

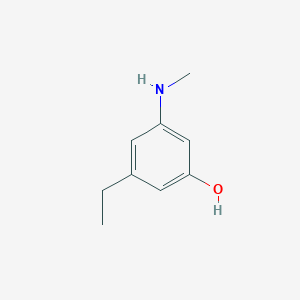
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)

